molecular formula C10H15NO B1233438 (1R)-2-(methylamino)-1-phenyl-1-propanol

(1R)-2-(methylamino)-1-phenyl-1-propanol

Cat. No. B1233438
M. Wt: 165.23 g/mol
InChI Key: KWGRBVOPPLSCSI-HTLJXXAVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-2-(methylamino)-1-phenyl-1-propanol is an alkylbenzene.

Scientific Research Applications

Antiviral Research

  • Synthesis and Antiviral Effects : Compounds similar to (1R)-2-(methylamino)-1-phenyl-1-propanol were synthesized and found to have antiviral activities, particularly against influenza A virus and Japanese B encephalitis virus (Takada & Toyoshima, 1960).

Chemical Synthesis and Characterization

Enzymatic and Medicinal Chemistry

  • Enzymatic Production of Chiral Alcohols : The enzymatic synthesis of (1R)-2-(methylamino)-1-phenyl-1-propanol derivatives has been investigated for applications in producing chiral intermediates for pharmaceuticals (Choi, Choi, Kim, Uhm, & Kim, 2010).
  • Synthesis and Characterization of Stereoisomers : The synthesis and structural characterization of stereoisomers of molecules similar to (1R)-2-(methylamino)-1-phenyl-1-propanol have been explored for potential use in medicinal chemistry (Bugno et al., 1997).

Pharmaceutical Applications

  • Neuroprotective Properties : Studies on compounds structurally related to (1R)-2-(methylamino)-1-phenyl-1-propanol have shown potential as neuroprotectants by acting as N-methyl-D-aspartate (NMDA) antagonists (Chenard et al., 1995).

Material Science and Physics

  • High-Pressure Molecular Dynamics : High-pressure measurements have been used to discern properties of monohydroxy alcohols with a phenyl group, relevant to understanding the molecular dynamics of compounds like (1R)-2-(methylamino)-1-phenyl-1-propanol (Kołodziej et al., 2020).

Radiopharmacology

  • Radiation Sterilization Studies : Research has been conducted on the effects of ionizing radiation on ephedrine, a compound structurally similar to (1R)-2-(methylamino)-1-phenyl-1-propanol, for sterilization purposes (Dettlaff et al., 2008).

properties

Product Name

(1R)-2-(methylamino)-1-phenyl-1-propanol

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1R)-2-(methylamino)-1-phenylpropan-1-ol

InChI

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8?,10-/m0/s1

InChI Key

KWGRBVOPPLSCSI-HTLJXXAVSA-N

Isomeric SMILES

CC([C@@H](C1=CC=CC=C1)O)NC

SMILES

CC(C(C1=CC=CC=C1)O)NC

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of d,l-3-[(3,5-dimethoxy-N-ethoxycarbonyl)anilino]butyric acid (136.6 g., 0.44 mole) and l-ephedrine (72.5 g., 0.44 mole) is dissolved in methylene chloride (500 ml.). The methylene chloride is then removed in vacuo to yield the 1-ephedrine salt of d,l-3-[(3,5-dimethoxy-N-ethoxycarbonyl)anilino]butyric acid as an oil, [α]D25 =-20.0 (c=1.0, CHCl3). Addition of ether (1500 ml.) causes crystallization of a white solid which is separated by filtration and dried (102 g.), m.p. 114°-116° C. Recrystallization from ethyl acetate/hexane (1:1) affords 71.1 g. (34%) of the l-ephedrine salt of l-3-[(3,5-dimethoxy-N-ethoxycarbonyl)anilino]butyric acid; m.p. 126°-127° C.
[Compound]
Name
d,l-3-[(3,5-dimethoxy-N-ethoxycarbonyl)anilino]butyric acid
Quantity
136.6 g
Type
reactant
Reaction Step One
Quantity
72.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-2-(methylamino)-1-phenyl-1-propanol
Reactant of Route 2
Reactant of Route 2
(1R)-2-(methylamino)-1-phenyl-1-propanol
Reactant of Route 3
Reactant of Route 3
(1R)-2-(methylamino)-1-phenyl-1-propanol
Reactant of Route 4
(1R)-2-(methylamino)-1-phenyl-1-propanol
Reactant of Route 5
Reactant of Route 5
(1R)-2-(methylamino)-1-phenyl-1-propanol
Reactant of Route 6
Reactant of Route 6
(1R)-2-(methylamino)-1-phenyl-1-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.